REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].[CH2:11](I)[CH3:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:11][CH2:12][O:10][C:8]1[CH:9]=[C:4]([C:2]([CH3:1])=[O:3])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC=C(C1)O
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Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
126.89 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
filtered the solids off and the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography with heptane/ethyl acetate 4:1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC1=CC=CC(=C1)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |